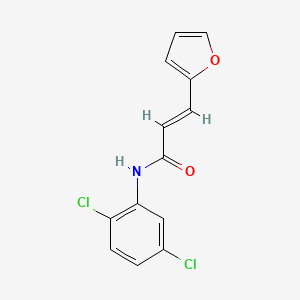![molecular formula C22H34ClNO2 B2713300 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride CAS No. 1216398-67-2](/img/structure/B2713300.png)
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains an adamantane structure, which is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation . It also contains a hydroxyl group (-OH), an ether group (-O-), and an amino group (-NH2), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The adamantane structure is rigid and highly symmetrical, which could influence the compound’s physical and chemical properties. The presence of the hydroxyl, ether, and amino groups also adds polarity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyl group could potentially undergo reactions such as esterification or oxidation. The ether group is generally quite stable but could potentially be cleaved under acidic conditions. The amino group could engage in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the adamantane structure could contribute to the compound’s stability and rigidity. The presence of the polar functional groups could influence properties such as solubility and boiling/melting points .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Adamantane derivatives, including 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride, have been synthesized and studied for their chemical properties. The synthesis involves the Mannich reaction, offering a pathway to β-Aminoketones and other complex adamantane derivatives. These compounds are of interest for their potential as intermediates in pharmaceuticals and materials science due to the adamantane core's stability and ability to enhance lipophilicity (Makarova et al., 2002; Shadrikova et al., 2016).
Molecular Interactions and Analysis
Studies on adamantane derivatives have also focused on understanding their non-covalent interactions, crystal structures, and molecular behaviors. For instance, adamantane-1,3,4-thiadiazole hybrids demonstrated significant insights into intra- and intermolecular interactions through crystallography and quantum theory analysis, suggesting potential for fine-tuning molecular properties for specific applications (El-Emam et al., 2020).
Catalysis and Organic Synthesis
Adamantane derivatives have been utilized as ligands or components in catalytic systems, influencing reactions such as hydroxylation of alkanes. Their unique structure can impact the catalytic efficiency and selectivity, highlighting the importance of the adamantane moiety in designing more effective and selective catalysts (Sankaralingam & Palaniandavar, 2014).
Structural and Material Applications
The adamantane structure contributes to the development of materials with specific characteristics, such as enhanced stability and unique interaction capabilities. For example, adamantane-based ester derivatives have been explored for their structural properties and potential applications in materials science, reflecting the wide-ranging implications of these compounds beyond biological activity (Kumar et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-adamantyloxy)-3-[benzyl(ethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2.ClH/c1-2-23(14-17-6-4-3-5-7-17)15-21(24)16-25-22-11-18-8-19(12-22)10-20(9-18)13-22;/h3-7,18-21,24H,2,8-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNAPTAEMYMNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

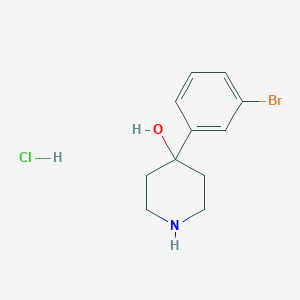
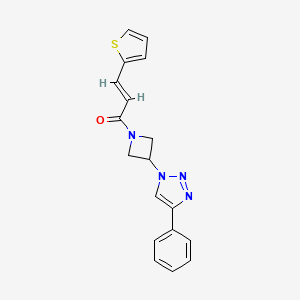
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)

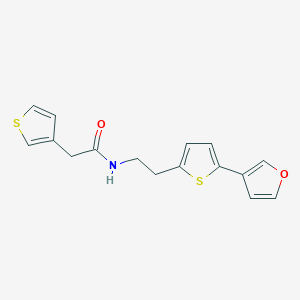
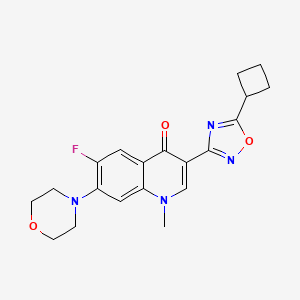
![4-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2713225.png)


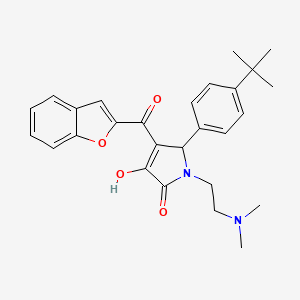
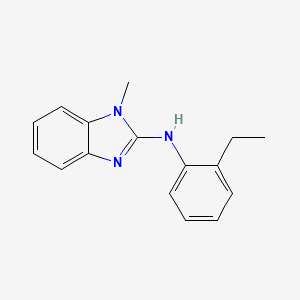
![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)
